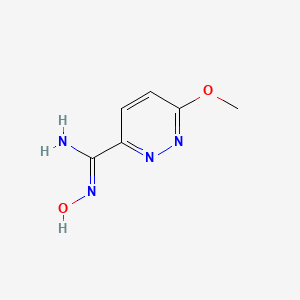

N'-Hydroxy-6-methoxypyridazine-3-carboximidamide

CAS No.:

Cat. No.: VC17821815

Molecular Formula: C6H8N4O2

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8N4O2 |

|---|---|

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | N'-hydroxy-6-methoxypyridazine-3-carboximidamide |

| Standard InChI | InChI=1S/C6H8N4O2/c1-12-5-3-2-4(8-9-5)6(7)10-11/h2-3,11H,1H3,(H2,7,10) |

| Standard InChI Key | FAGICXQOTKQBNK-UHFFFAOYSA-N |

| Isomeric SMILES | COC1=NN=C(C=C1)/C(=N/O)/N |

| Canonical SMILES | COC1=NN=C(C=C1)C(=NO)N |

Introduction

N'-Hydroxy-6-methoxypyridazine-3-carboximidamide is a heterocyclic organic compound featuring a pyridazine ring substituted with hydroxyl and methoxy groups, as well as a carboximidamide functional group. Its molecular formula is , and its molecular weight is approximately 168.16 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in drug discovery and development, due to its unique structural and chemical properties .

Structural Features

The compound's structure includes:

-

A pyridazine ring (a six-membered aromatic ring containing two nitrogen atoms).

-

A hydroxyl group (-OH) attached to the carboximidamide moiety, enhancing its reactivity.

-

A methoxy group (-OCH) at the sixth position, which improves solubility and influences electronic properties.

The structural versatility of N'-Hydroxy-6-methoxypyridazine-3-carboximidamide makes it an attractive candidate for various chemical reactions and biological studies.

Synthesis

The synthesis of N'-Hydroxy-6-methoxypyridazine-3-carboximidamide typically involves:

-

Starting with 6-methoxypyridazine-3-carboxylic acid as the core precursor.

-

Reacting the precursor with hydroxylamine under dehydrating conditions to introduce the hydroxyl group at the carboximidamide site.

-

Employing reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction during intermediate steps.

This multi-step process highlights the need for precise reaction control to ensure high yield and purity.

Biological Activity

N'-Hydroxy-6-methoxypyridazine-3-carboximidamide exhibits significant biological activity, attributed to its ability to interact with biological targets such as enzymes or receptors. Similar compounds have demonstrated:

-

Antimicrobial activity.

-

Potential anticancer properties through enzyme inhibition or DNA interaction.

-

Metal ion complexation, influencing enzymatic pathways.

These activities suggest that the compound could serve as a lead molecule for therapeutic applications.

Potential Applications

The compound's applications span multiple fields:

-

Medicinal Chemistry: As a scaffold for designing drugs targeting infections or cancer.

-

Organic Synthesis: A building block for synthesizing more complex heterocyclic compounds.

-

Biochemical Research: Studying interactions with divalent metal ions like zinc and copper, which are crucial in enzymatic processes .

Comparative Analysis with Related Compounds

A comparison of N'-Hydroxy-6-methoxypyridazine-3-carboximidamide with structurally similar compounds highlights its uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N'-Hydroxy-N-methylacetamide | Acetamide derivative | Known for synthetic organic chemistry roles |

| N-Hydroxy-5-(trifluoromethyl)nicotinimidamide | Nicotine derivative with trifluoromethyl | Potential neuroprotective effects |

| N-Hydroxy-2-methoxynicotinimidamide | Methoxy-substituted nicotine-like structure | Displays diverse biological activities |

This table underscores the importance of structural modifications in influencing biological activity and pharmacological potential.

Safety Considerations

While promising, N'-Hydroxy-6-methoxypyridazine-3-carboximidamide requires careful handling due to potential toxicity. Safety data sheets recommend avoiding direct contact and inhalation during laboratory handling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume